

Application Notes and Protocols: Teufel 2002

Assay for Carnosinase (CN1) Activity

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Compound of Interest

Compound Name: Carnostatine hydrochloride

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Introduction

This document provides a detailed protocol and application notes for the determination of human serum carnosinase (CN1) activity, based on the method described by Teufel et al. in 2002 and published in the Journal of Biological Chemistry in 2003[1]. Human carnosinase (CN1; EC 3.4.13.20) is a dipeptidase primarily found in serum and the central nervous system of humans and higher primates[1][2]. It catalyzes the hydrolysis of carnosine (β -alanyl-L-histidine) and related dipeptides, such as homocarnosine[1]. The activity of this enzyme is of significant interest in various physiological and pathological conditions, including diabetic nephropathy, neurological disorders, and exercise physiology[3][4].

The assay principle involves the enzymatic hydrolysis of L-carnosine by CN1, releasing β -alanine and L-histidine. The reaction is terminated, and the liberated L-histidine is quantified via a sensitive fluorometric method involving derivatization with o-phthaldialdehyde (OPA)[3]. The resulting fluorescence is directly proportional to the carnosinase activity in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for human carnosinase 1 (CN1) as characterized by Teufel et al.[1]. This data is essential for understanding the enzyme's kinetics and for designing experiments, such as inhibitor screening and substrate specificity studies.

Parameter	Value	Substrate	Conditions	Reference
Michaelis Constant (Km)	1.2 mM	L-Carnosine	pH 8.5	[1]
Michaelis Constant (Km)	200 μ M	Homocarnosine (γ -aminobutyryl-L-histidine)	pH 8.5	[1]
Optimal pH	8.5	L-Carnosine	-	[1]

Experimental Protocol

This protocol is adapted from the methods described by Teufel et al. (2003) and subsequent publications that have utilized this assay[\[1\]](#)[\[3\]](#)[\[5\]](#).

Materials and Reagents

- L-Carnosine (Substrate)
- L-Histidine (Standard)
- Heparinized human plasma or purified CN1 enzyme
- Phosphate buffer (e.g., 50 mM, pH 7.4 for sample dilution)
- Tris-HCl buffer (e.g., 100 mM, pH 8.5 for reaction)
- Sulfosalicylic acid (SSA), 1% (w/v) in water (Stop Solution)
- o-Phthaldialdehyde (OPA)
- 2-Mercaptoethanol
- Sodium hydroxide (NaOH)
- Borate buffer
- Fluorometer and 96-well black microplates

- Incubator or water bath at 37°C

Preparation of Reagents

- **L-Carnosine Stock Solution:** Prepare a stock solution of L-carnosine in Tris-HCl buffer (pH 8.5). The final concentration in the assay should be optimized based on the K_m value (e.g., 5-10 mM to ensure saturation).
- **L-Histidine Standard Curve:** Prepare a series of L-histidine standards in the reaction buffer, ranging from 0 to 200 μ M. These will be used to generate a standard curve to quantify the amount of histidine produced in the enzymatic reaction.
- **OPA Reagent:** Prepare the OPA derivatization reagent. A typical formulation involves dissolving OPA in a borate buffer with the addition of 2-mercaptoethanol. Note: OPA reagent is light-sensitive and should be prepared fresh and stored in a dark container.

Assay Procedure

- **Sample Preparation:** Dilute heparinized plasma samples or the purified enzyme solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
- **Reaction Initiation:** In a microcentrifuge tube or a well of a microplate, add the diluted sample. Pre-incubate the sample at 37°C for 5 minutes.
- **To start the enzymatic reaction,** add the L-carnosine substrate solution to the sample. The final volume and concentrations should be optimized for the specific experimental setup.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period, typically 10 minutes[3]. The incubation time should be within the linear range of the reaction.
- **Reaction Termination:** Stop the reaction by adding an equal volume of 1% sulfosalicylic acid (SSA)[3]. This will precipitate proteins while leaving the amino acid products in the supernatant.
- **Protein Removal:** Centrifuge the samples to pellet the precipitated protein.
- **Derivatization:** Transfer the supernatant to a new well in a 96-well black microplate. Add the OPA reagent to each well containing the supernatant and the histidine standards.

- Incubation for Derivatization: Incubate at room temperature in the dark for a short period (e.g., 2-5 minutes) to allow the derivatization reaction to complete.
- Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm[3].

Data Analysis

- Construct a standard curve by plotting the fluorescence intensity of the L-histidine standards against their known concentrations.
- Determine the concentration of L-histidine produced in each sample by interpolating their fluorescence values from the standard curve.
- Calculate the carnosinase activity, typically expressed as nmol of histidine produced per minute per mL of plasma (nmol/min/mL) or per mg of protein (nmol/min/mg).

Visualizations

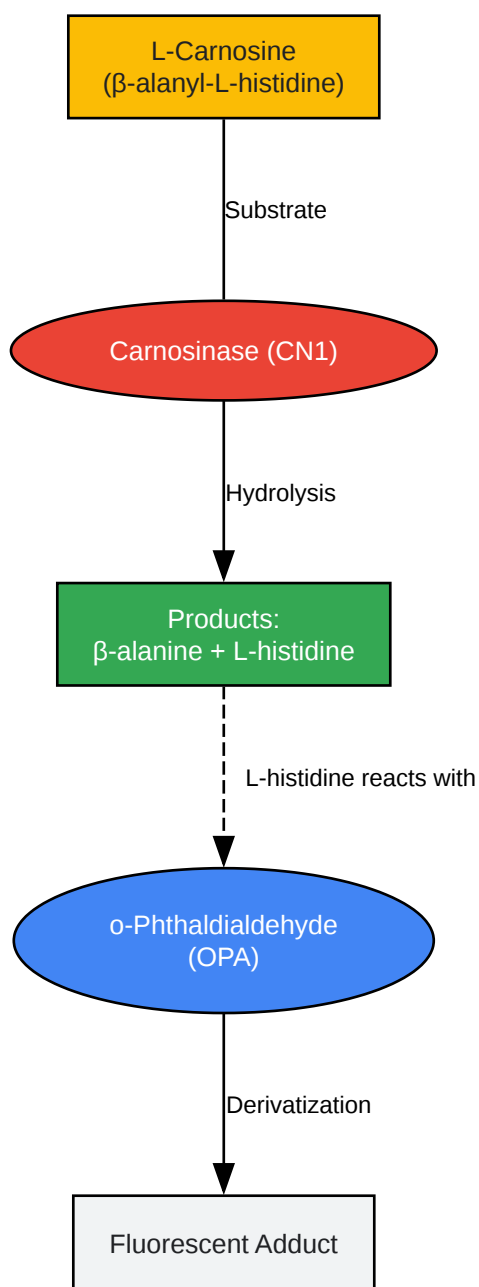
Experimental Workflow for Carnosinase Activity Assay



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Caption: Workflow of the Teufel 2002 assay for carnosinase activity.

Logical Relationship of the Assay Principle



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Caption: Principle of the fluorometric carnosinase assay.

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